-lambda~5~-phosphane CAS No. 59373-01-2](/img/structure/B14623461.png)
[4-(1,3-Dioxolan-2-yl)butan-2-ylidene](triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane is a chemical compound that features a unique structure combining a dioxolane ring and a phosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane typically involves the reaction of a dioxolane derivative with a triphenylphosphane precursor. The reaction conditions often require the use of a solvent such as toluene or dichloromethane and may involve catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphane oxides, while reduction could produce phosphane hydrides .
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal complexes and facilitate various catalytic processes .
Biology and Medicine
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for chemical manufacturing .
Mécanisme D'action
The mechanism by which 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and selectivity in catalytic processes. The dioxolane ring and phosphane group provide a unique electronic environment that can stabilize reactive intermediates and facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure but lacking the phosphane group.
Triphenylphosphane: A common phosphane ligand used in many catalytic processes.
1,3-Dioxanes: Compounds with a similar ring structure but different substituents.
Uniqueness
What sets 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane apart is its combination of a dioxolane ring and a phosphane group. This unique structure allows it to participate in a wider range of chemical reactions and applications compared to simpler dioxolanes or phosphanes .
Propriétés
Numéro CAS |
59373-01-2 |
|---|---|
Formule moléculaire |
C25H27O2P |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-(1,3-dioxolan-2-yl)butan-2-ylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H27O2P/c1-21(17-18-25-26-19-20-27-25)28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-16,25H,17-20H2,1H3 |
Clé InChI |
BWOSVTVKFHPOFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


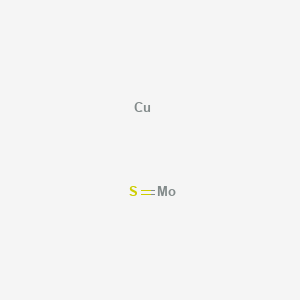
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)

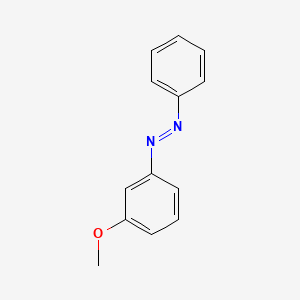

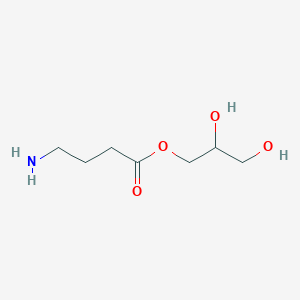
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)

![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
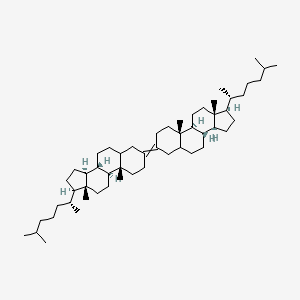
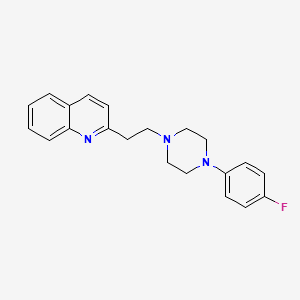

![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

